9-Propyl-1H-purin-6(9H)-one

Lipophilicity LogP Physicochemical properties

9-Propyl-1H-purin-6(9H)-one, also known as 9-propylhypoxanthine, is a purine derivative belonging to the hypoxanthine subclass. It features a propyl substituent at the N9 position of the 1H-purin-6(9H)-one core (C₈H₁₀N₄O, MW 178.09).

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
CAS No. 6972-38-9
Cat. No. B11910345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Propyl-1H-purin-6(9H)-one
CAS6972-38-9
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1N=CNC2=O
InChIInChI=1S/C8H10N4O/c1-2-3-12-5-11-6-7(12)9-4-10-8(6)13/h4-5H,2-3H2,1H3,(H,9,10,13)
InChIKeyCFVLOIWZKLJNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Propyl-1H-purin-6(9H)-one (CAS 6972-38-9) – Overview of an N9-Alkylated Hypoxanthine Scaffold


9-Propyl-1H-purin-6(9H)-one, also known as 9-propylhypoxanthine, is a purine derivative belonging to the hypoxanthine subclass. It features a propyl substituent at the N9 position of the 1H-purin-6(9H)-one core (C₈H₁₀N₄O, MW 178.09). The compound serves as a synthetic intermediate in pharmaceutical research, particularly as a core scaffold for cGMP phosphodiesterase (PDE5) inhibitors [1]. Its computed physicochemical profile includes a LogP of 0.53, a topological polar surface area (TPSA) of 59.28 Ų, a boiling point of 429.1 °C (estimated at 760 mmHg), and a density of 1.41 g/cm³ .

Why Generic N9-Alkyl Hypoxanthines Cannot Replace 9-Propyl-1H-purin-6(9H)-one in Research and Synthesis


In-class substitution of 9-propyl-1H-purin-6(9H)-one with other N9-alkyl hypoxanthines (methyl, ethyl, butyl) or parent hypoxanthine is not straightforward because the alkyl chain length directly governs lipophilicity, boiling point, and steric occupancy of the hypoxanthine binding pocket. These physicochemical divergences translate into differential solubility, chromatographic retention, and reactivity profiles that are critical in both medicinal chemistry campaigns and analytical method development [1]. The quantitative evidence below demonstrates that small changes in the N9 alkyl group produce measurable, often non-linear, shifts in properties that can invalidate synthetic protocols or biological assay outcomes [2].

Quantitative Differentiation of 9-Propyl-1H-purin-6(9H)-one from Closest N9-Alkyl Analogs


N9-Alkyl Chain Length Drives Lipophilicity: LogP Comparison Against 9-Methyl, 9-Ethyl, and Parent Hypoxanthine

The computed partition coefficient (LogP) of 9-propyl-1H-purin-6(9H)-one is 0.53, which is intermediate between the 9-ethyl analog (LogP = 0.55, source molbase.com) and the 9-methyl analog (XLogP = -0.2, source chem960.com). Parent hypoxanthine (no N9 alkyl) has a LogP of approximately -1.11, reflecting the strong hydrophilicity of the unsubstituted scaffold . The propyl derivative thus offers a balance of hydrophobicity that is distinct from both shorter-chain and unsubstituted analogs, influencing solubility, membrane permeability, and chromatographic behavior.

Lipophilicity LogP Physicochemical properties

Boiling Point Trend Reflects Intermolecular Forces: 9-Propyl vs. 9-Methyl and 9-Ethyl Hypoxanthines

The estimated boiling point of 9-propyl-1H-purin-6(9H)-one is 429.1 °C at 760 mmHg, which is substantially higher than that of 9-methylhypoxanthine (271.7 °C, rough estimate) and expectedly higher than 9-ethylhypoxanthine (for which a boiling point was not reported but is predicted to be intermediate between the methyl and propyl values). This difference correlates with increased molecular weight and van der Waals surface area as the alkyl chain lengthens .

Boiling point Physical property Purity analysis

9-Propyl Scaffold Enables Potent PDE5 Inhibitory Activity in 2-Aryl Substituted Series

When incorporated as the core scaffold in 2-(hetero)aryl-substituted purin-6-one PDE5 inhibitors, the 9-propyl variant has yielded compounds with IC50 values as low as 10 nM against human PDE5, as exemplified by 2-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-9-propyl-1H-purin-6(9H)-one (CHEMBL169843) [1]. This potency is competitive with the 8-methyl-9-propyl derivative (also in the same patent family) that showed activity against PDE5 [2].

PDE5 inhibition cGMP phosphodiesterase Medicinal chemistry

Regioselective N9-Alkylation: Structural Evidence for 9-Propyl vs. N7-Propyl Isomer Preference

The preparation of 9-propyl-1H-purin-6(9H)-one typically proceeds via alkylation of hypoxanthine or a protected purine precursor, with the 9-position being the thermodynamically favored site. Rearrangement of N7-alkylated to N9-alkylated purines has been documented in patent literature for analogous propyl derivatives, indicating that the 9-propyl isomer is the more stable and synthetically accessible product [1]. This contrasts with 9-methylhypoxanthine, which is often synthesized via methylation of inosine or direct methylation of hypoxanthine, where competing N7-methylation can be a significant side reaction [2].

Synthesis Regioselectivity N9-alkylation

Recommended Application Scenarios for 9-Propyl-1H-purin-6(9H)-one Based on Differentiation Evidence


Medicinal Chemistry Campaigns Targeting cGMP PDE Enzymes

9-Propyl-1H-purin-6(9H)-one is ideally deployed as the core scaffold in the synthesis of 2-aryl/heteroaryl-substituted purin-6-ones for PDE5 inhibitor lead optimization. The 9-propyl substituent has been validated in a patent series from Pfizer that generated low-nanomolar PDE5 inhibitors (IC50 10 nM) [1]. Researchers initiating PDE5 SAR programs should select the 9-propyl building block over 9-methyl or 9-ethyl analogs because the reported series exclusively utilizes the propyl chain for optimal potency and selectivity.

Physicochemical Property Screening for Library Design

Due to its intermediate LogP (0.53), 9-propyl-1H-purin-6(9H)-one can serve as a balanced lipophilic building block in purine-focused compound libraries. Compound management groups should catalog this derivative separately from the 9-methyl (LogP ~ -0.2) and 9-ethyl (LogP ~ 0.55) analogs to ensure that library members span a meaningful lipophilicity range . The propyl derivative uniquely occupies the hydrophobic space between the hydrophilic hypoxanthine core and more lipophilic N9-butyl or longer-chain variants.

Synthetic Intermediate for Post-Alkylation Functionalization

The higher boiling point (429 °C) and lower volatility of 9-propyl-1H-purin-6(9H)-one compared to 9-methylhypoxanthine (boiling point ~272 °C) make it more suitable for high-temperature synthetic transformations, such as microwave-assisted cross-coupling or halogenation reactions . Synthetic chemists should choose the propyl derivative when reaction conditions exceed 300 °C to minimize evaporative loss of the starting material.

Reference Standard for Regioselectivity Studies

Given the documented N7→N9 rearrangement tendency in the purine series, 9-propyl-1H-purin-6(9H)-one can serve as a reference compound for developing regioselective alkylation protocols. Analytical labs can use the pure 9-propyl isomer to establish HPLC or LC-MS retention time markers for distinguishing between N7-alkyl and N9-alkyl products, leveraging the compound's unique chromatographic properties [2].

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